molecular formula C21H22N4O4S B2857197 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide CAS No. 688053-88-5

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide

Cat. No.: B2857197
CAS No.: 688053-88-5
M. Wt: 426.49
InChI Key: IXIUJLZKRHTCMT-UHFFFAOYSA-N
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Description

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving appropriate diol precursors and aldehydes or ketones.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the quinazolinone core.

    Final Coupling: The final coupling step involves the reaction of the intermediate with hexanoyl chloride to form the hexanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving quinazolinone derivatives.

    Materials Science: The compound’s structural features may impart interesting electronic or photophysical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The dioxolo ring and pyridine moiety may enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, are known for their anticancer properties.

    Dioxolo Compounds: Compounds containing dioxolo rings, such as dioxolane derivatives, are used in various chemical and pharmaceutical applications.

    Pyridine Derivatives: Pyridine-containing compounds, such as nicotinamide and pyridoxine, play essential roles in biological systems.

Uniqueness

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide is unique due to the combination of these three structural motifs, which may confer distinct biological and chemical properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.

Properties

IUPAC Name

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-19(23-12-14-6-3-4-8-22-14)7-2-1-5-9-25-20(27)15-10-17-18(29-13-28-17)11-16(15)24-21(25)30/h3-4,6,8,10-11H,1-2,5,7,9,12-13H2,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIUJLZKRHTCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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